2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound known for its potential therapeutic applications. This compound is part of a broader class of benzimidazole derivatives, which are often studied for their pharmacological properties, particularly their interactions with adrenergic receptors .
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as a ligand for the α1-AR . It binds to these receptors, leading to their activation or blockade . This interaction results in changes in the function of the receptors, which can have therapeutic effects for numerous disorders .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding of the compound to these receptors can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles and other downstream effects .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations, along with binding data . These studies have identified promising lead compounds .
Result of Action
The action of the compound on the α1-ARs can have a range of molecular and cellular effects. For example, it can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects for a range of disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The nature of these interactions is primarily through binding, which can influence the activity of these receptors and subsequently affect various biochemical reactions .
Cellular Effects
The effects of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole on cells are largely determined by its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its binding to alpha1-adrenergic receptors . This binding can lead to the activation or inhibition of these receptors, leading to changes in gene expression and other molecular-level effects .
Preparation Methods
The synthesis of 2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can be compared to other benzimidazole derivatives and arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil . These compounds share similar structural features and pharmacological activities but differ in their specific receptor affinities and therapeutic applications . The unique combination of the benzimidazole core and the methoxybenzenesulfonyl-piperazine moiety gives this compound distinct properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-16-8-4-3-7-15(16)20-19(21)22-11-13-23(14-12-22)27(24,25)18-10-6-5-9-17(18)26-2/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDWPMDEXYTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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